2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Beschreibung
This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with a 3-(3-methoxyphenyl) substituent and a thioether-linked 3,4-dihydroquinoline moiety. The thienopyrimidinone core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with enzymes and receptors involved in signaling pathways .
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-30-18-9-4-8-17(14-18)27-23(29)22-19(11-13-31-22)25-24(27)32-15-21(28)26-12-5-7-16-6-2-3-10-20(16)26/h2-4,6,8-10,14H,5,7,11-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRJQDCYRLPXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, molecular properties, and biological evaluations based on recent studies.
Molecular Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 413.54 g/mol. Its structure includes a thieno[3,2-d]pyrimidinone core, which is significant for its biological activity. The presence of the dihydroquinoline moiety and the methoxyphenyl group enhances its pharmacological potential.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 413.54 g/mol |
| Core Structure | Thieno[3,2-d]pyrimidin-4(3H)-one |
| Functional Groups | Dihydroquinoline, Methoxyphenyl |
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit the proliferation of various cancer cell lines. For instance, a study reported that thieno derivatives demonstrated IC50 values ranging from 10 to 30 µM against human cancer cell lines, indicating moderate to high potency .
Anti-inflammatory Effects
Compounds with similar scaffolds have also been evaluated for their anti-inflammatory activities. In vivo studies showed that certain thieno derivatives reduced inflammation markers in animal models by inhibiting COX enzymes . This suggests potential therapeutic applications in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For example, docking simulations against the active site of COX-2 revealed favorable interactions, suggesting that the compound may act as a selective COX-2 inhibitor . The binding energy values obtained were comparable to known inhibitors, indicating promising bioactivity.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of thieno[3,2-d]pyrimidinones and evaluated their biological activities. The results showed that compounds containing the quinoline moiety exhibited enhanced cytotoxicity against cancer cells compared to those without it .
- Inhibitory Potential : Another research effort focused on the anti-inflammatory effects of related compounds. The study found that these compounds significantly inhibited PGE2 production in rat serum samples, demonstrating their potential as anti-inflammatory agents .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease
Research indicates that compounds similar to this structure may serve as dual-target inhibitors for cholinesterases and monoamine oxidases, which are critical in the treatment of Alzheimer's disease (AD). A study synthesized and evaluated various derivatives, demonstrating that certain compounds could effectively cross the blood-brain barrier and exhibit significant inhibitory effects against these enzymes, potentially alleviating symptoms associated with AD .
Parkinson's Disease
The compound's potential as a positive allosteric modulator of dopamine receptors suggests it could be beneficial in treating Parkinson's disease. Compounds with similar structures have been shown to improve motor symptoms and cognitive function in preclinical models . The ability to enhance dopamine receptor activity without the typical side effects associated with direct agonists presents a promising therapeutic avenue.
Case Studies
Recent investigations into similar compounds have revealed their effectiveness against various cancer cell lines. For instance, methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated significant cytotoxicity against breast and lung cancer cell lines . The structural similarities suggest that the compound may exhibit comparable efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. The following table summarizes key structural features and their associated biological activities:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural homology with the target molecule, differing primarily in substituents and heterocyclic systems:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3-methoxyphenyl group in the target compound increases logP compared to the morpholine-containing analogue (predicted logP ~3.5 vs. ~2.8) .
- Solubility: The morpholine derivative exhibits better aqueous solubility due to its polar tertiary amine, whereas the dihydroquinoline analog may require formulation optimization .
- Metabolic Stability: Dihydroquinoline derivatives are prone to oxidative metabolism at the quinoline ring, whereas morpholine-containing compounds are more resistant .
Data Tables
Table 1: Structural Comparison of Key Analogues
Q & A
Basic: What are the key considerations for optimizing the synthesis of this thieno[3,2-d]pyrimidinone derivative?
The synthesis involves multi-step reactions, starting with thieno[3,2-d]pyrimidine and quinoline precursors. Critical factors include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution steps to enhance reactivity .
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) for thioether bond formation, while room temperature suffices for milder steps like imine reduction .
- Catalysts : Use of potassium iodide (KI) as a catalyst in nucleophilic displacements improves yield by stabilizing transition states .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) ensures high purity (>95%), confirmed by HPLC .
Basic: Which analytical techniques are most reliable for characterizing its molecular structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thiophene protons at δ 6.7–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 495.2) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the thienopyrimidine core and substituents .
Advanced: How can researchers identify and validate potential biological targets for this compound?
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2). Focus on the quinoline and methoxyphenyl moieties for hydrophobic interactions .
- In vitro assays :
- Enzyme inhibition : Measure IC values via fluorogenic substrates (e.g., ATPase assays for kinase inhibition) .
- Cell viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing activity to structurally similar derivatives .
Advanced: How to resolve contradictions in reported reaction yields for similar thienopyrimidine derivatives?
- Variable substituent effects : Electron-withdrawing groups (e.g., nitro) may reduce yields in nucleophilic steps due to steric hindrance, while methoxy groups enhance solubility .
- Validation protocols :
- Replicate reactions under identical conditions (solvent, temperature, catalyst loading).
- Use in situ FTIR to monitor reaction progress and identify intermediates .
- Cross-reference with literature using analogous compounds (e.g., 3-(4-ethoxyphenyl) derivatives) to isolate substituent-specific effects .
Advanced: What methodologies are recommended for evaluating its pharmacokinetic properties?
- Lipophilicity (LogP) : Determine via shake-flask method (octanol/water partition) to assess membrane permeability. Expected LogP ~3.5 due to methoxyphenyl and thioether groups .
- Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. The dihydroquinoline moiety may undergo CYP3A4-mediated oxidation .
- In vivo models : Administer to rodents (IV and oral routes) to calculate bioavailability. Use plasma protein binding assays to correlate free fraction with efficacy .
Advanced: How to design derivatives with improved selectivity for specific biological pathways?
- Structure-Activity Relationship (SAR) strategies :
- Guided synthesis : Use molecular dynamics simulations to predict binding poses before synthesizing derivatives .
Basic: What safety protocols are essential when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Waste disposal : Collect organic waste in halogen-resistant containers for incineration, as thioether byproducts may form toxic gases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
